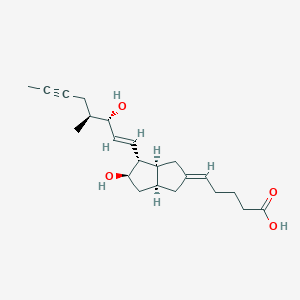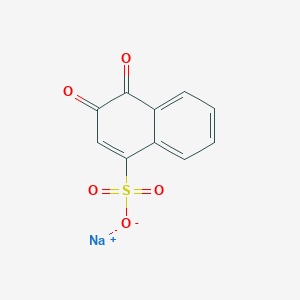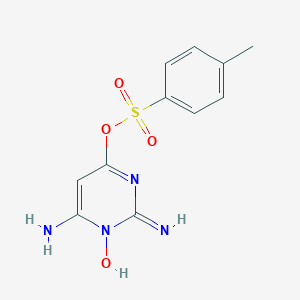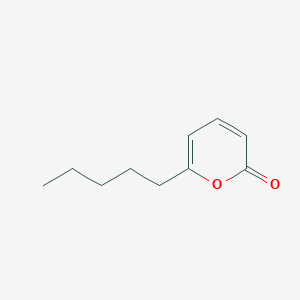
Ethynyltrimethylsilane
Übersicht
Beschreibung
Ethynyltrimethylsilane is an organosilicon compound . It finds application in various fields, serving as a reagent for organic synthesis, a catalyst for polycondensation reactions, and a surfactant for aqueous solutions . Furthermore, it contributes to the production of polymers and specialty chemicals .
Synthesis Analysis
Ethynyltrimethylsilane has been used in various synthesis processes. For instance, it was used in a microwave-assisted, one-pot, three-step Sonogashira cross-coupling-desilylation-cycloaddition reaction for the preparation of 1,4-disubstituted 1,2,3-triazoles . It was also used in the synthesis of poly(ethynyltrimethylsilane) containing Pd (II) coordination sites .
Molecular Structure Analysis
The molecular formula of Ethynyltrimethylsilane is C5H10Si . It is a colorless liquid with a faint odor and low volatility.
Chemical Reactions Analysis
Ethynyltrimethylsilane participates in various chemical reactions. For instance, it was used for organocopper(I) mediated synthesis of 1-alkenylsilanes and 1,3-alkadienylsilanes. It also acts as a substrate for nickel-catalyzed cross-coupling with benzonitriles .
Physical And Chemical Properties Analysis
Ethynyltrimethylsilane is a liquid with a refractive index of 1.388 (lit.) . It has a boiling point of 53 °C (lit.) and a density of 0.709 g/cm3 (lit.) . It has a vapor pressure of 4.18 psi at 20 °C .
Wissenschaftliche Forschungsanwendungen
Catalytic C−H Silylation of Terminal Alkynes
Trimethylsilylacetylene is used in the Transition Metal-Free Catalytic C−H Silylation of Terminal Alkynes . This process is initiated by KHMDS (Potassium bis(trimethylsilyl)amide), which serves as an efficient transition metal-free catalyst . The system allows the synthesis of various attractive silylacetylenes under mild conditions, making this approach an environmentally benign and sustainable alternative to existing synthetic solutions .
Protection of Reactive Terminal C−C H Bonds
Trimethylsilylacetylene is used in the protection of reactive terminal C−C H bonds . Alkynylsilanes can be readily converted into other functionalities via several pathways, including cross-coupling reactions, Diels-Alder cyclization, cyclo-additions, and others .
Synthesis of Trimethylsilanyl-propionic Acid Ethyl Ester
Trimethylsilylacetylene is used in the preparation of trimethylsilanyl-propionic acid ethyl ester . This is achieved by reacting Trimethylsilylacetylene with carbonochloridic acid ethyl ester .
Synthesis of Iodoalkenes
Trimethylsilylacetylene is used in the synthesis of iodoalkenes . This is achieved by radical addition of perfluoroalkyl iodides .
Synthesis of 1,2,3-Triazoles
Trimethylsilylacetylene is used in the synthesis of 1,2,3-triazoles . 1,2,3-Triazole is an important structural motif in several biologically active compounds and pharmaceuticals. It also finds applications in dyes, optical brightening agents, and photostabilizers of polymers .
Synthesis of Alkynylsilanes
Trimethylsilylacetylene is used in the synthesis of alkynylsilanes . Alkynylsilanes have found broad use in synthesis and thus are of great interest to the scientific community .
Wirkmechanismus
Target of Action
Trimethylsilylacetylene, also known as Ethynyltrimethylsilane, is an organosilicon compound with the formula (CH3)3SiC2H . It is primarily used as a source of “HC2-” in organic synthesis . The primary targets of this compound are the reactants in Sonogashira couplings .
Mode of Action
Trimethylsilylacetylene is used in Sonogashira couplings as the equivalent of acetylene . This protected alkyne, as opposed to acetylene itself, prevents further coupling reactions . The trimethylsilyl group can then be cleaved off with TBAF or DBU to form phenylacetylene derivatives . It is also used to synthesize diphenylacetylene derivatives in a one-pot Sonogashira coupling, in which the phenylacetylene derivative reacts with a second aryl halide after in-situ deprotection .
Biochemical Pathways
It is known that the compound plays a crucial role in the synthesis of various organic compounds through sonogashira couplings . This suggests that it may influence a variety of biochemical pathways, particularly those involving the synthesis of organic compounds.
Result of Action
The primary result of Trimethylsilylacetylene’s action is the formation of phenylacetylene derivatives . These derivatives are formed when the trimethylsilyl group is cleaved off with TBAF or DBU . Additionally, it can also result in the synthesis of diphenylacetylene derivatives in a one-pot Sonogashira coupling .
Action Environment
The action of Trimethylsilylacetylene is influenced by various environmental factors. For instance, the electron-donating ability of the ligand plays a crucial role in determining the region selectivity of this tandem reaction . The use of strongly electron-donating ligands favors the formation of cross-dimer intermediates, whereas cross-trimer products can easily be synthesized using weakly electron-donating ligands .
Safety and Hazards
Ethynyltrimethylsilane is classified as a flammable liquid (Category 2), and it can cause skin irritation (Category 2) and serious eye irritation (Category 2A) . It is advised to avoid contact with skin and eyes, avoid inhalation of vapour or mist, and use explosion-proof equipment .
Relevant Papers
The paper titled “Switching excitons between the emissive and photochromic pathways in the triphenylethylene system” discusses the use of Ethynyltrimethylsilane in the study of photoluminescence and photochromic properties . Another paper titled “Laser-induced polymerization of gaseous ethynyltrimethylsilane was used for efficient chemical vapour deposition of polycarbosilane films” discusses the use of Ethynyltrimethylsilane in the production of polymers .
Eigenschaften
IUPAC Name |
ethynyl(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Si/c1-5-6(2,3)4/h1H,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMFRHBXRUITQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30553-41-4 | |
| Record name | Silane, ethynyltrimethyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30553-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID7061435 | |
| Record name | Trimethylsilylacetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | Trimethylsilylacetylene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19144 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
224.0 [mmHg] | |
| Record name | Trimethylsilylacetylene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19144 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Trimethylsilylacetylene | |
CAS RN |
1066-54-2, 7299-46-9 | |
| Record name | (Trimethylsilyl)acetylene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1066-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, ethynyltrimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001066542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, ethynyltrimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trimethylsilylacetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethylsilylacetylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.655 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (Trimethylsilyl)acetylene-d | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Ethynyltrimethylsilane itself doesn't have a specific biological target like a drug. Instead, its reactivity lies in its carbon-carbon triple bond and ability to act as a building block in organic synthesis. It's commonly used to introduce ethynyl (-C≡CH) groups into molecules, which can then be further functionalized. [, , , , , , , , , , , , , , , , , , , ] Therefore, downstream effects heavily depend on the specific molecules synthesized using Ethynyltrimethylsilane.
A: * Molecular formula: C5H10Si* Molecular weight: 98.22 g/mol* Spectroscopic data: * 1H NMR: The proton attached to the sp hybridized carbon shows a characteristic signal around 2.3 ppm. The trimethylsilyl group appears as a singlet around 0.1 ppm. [] * 13C NMR: The acetylenic carbons show characteristic signals in the range of 80-110 ppm. [] * IR: A sharp peak around 2100 cm-1 indicates the presence of the carbon-carbon triple bond (C≡C). []
A: Ethynyltrimethylsilane is a flammable liquid at room temperature. It's generally stable under inert conditions but can undergo reactions with strong acids, bases, and oxidizing agents. [, , , , , ] It's often used as a reagent in organic synthesis, especially in reactions involving transition metal catalysts like palladium. [, , , , , , , , ]
A: Ethynyltrimethylsilane itself isn't a catalyst. It serves as a reagent in various catalytic reactions, primarily in cross-coupling reactions like the Sonogashira reaction. [, , , , , , , , ] In these reactions, it acts as a source of an ethynyl group that gets transferred to an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst. This process generally shows good regioselectivity, leading to the formation of the desired alkyne product.
A: While detailed computational studies specifically focused on Ethynyltrimethylsilane might be limited, its properties and reactivity have likely been explored as part of larger studies on alkyne reactivity and cross-coupling reactions. [] Researchers often utilize computational methods to understand reaction mechanisms, predict product selectivity, and optimize reaction conditions for reactions involving Ethynyltrimethylsilane.
ANone: These aspects primarily apply to pharmaceuticals and biologically active compounds. As Ethynyltrimethylsilane primarily serves as a chemical reagent and building block in organic synthesis, these considerations are less relevant. Information on these aspects should be sought for the final synthesized compounds where Ethynyltrimethylsilane is a precursor.
A: Ethynyltrimethylsilane gained prominence with the development of transition metal-catalyzed cross-coupling reactions, particularly the Sonogashira reaction. Its ability to readily undergo these reactions, introducing alkyne functionality into diverse molecules, marked a significant milestone in synthetic organic chemistry. [, , , , , , , , ]
A: Ethynyltrimethylsilane finds applications across various disciplines. In materials science, it can be used to synthesize polymers with interesting optical and electronic properties. [, ] In chemical biology, it can be employed to create modified biomolecules for studying biological processes. Its versatility makes it valuable for researchers in organic chemistry, medicinal chemistry, materials science, and chemical biology.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2R,3R,4R,5S,6R)-2,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide](/img/structure/B32105.png)












